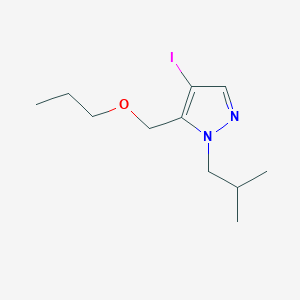

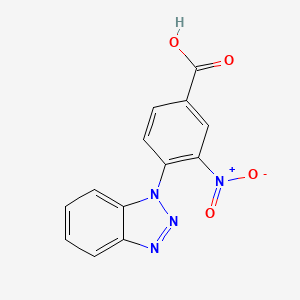

N-(2-benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. This compound is also known as BQ-123 and is a selective endothelin receptor antagonist. The aim of

Scientific Research Applications

Synthesis and Bioactivity

Research into compounds like N-(2-benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide has led to the development of various derivatives with significant bioactivities. For instance, the synthesis and evaluation of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have demonstrated exceptional activity against both bacterial and fungal pathogens, surpassing commercial bactericides and fungicides in some cases (Zeng et al., 2016). Additionally, novel series of 3-benzyl-substituted-4(3H)-quinazolinones have shown remarkable broad-spectrum antitumor activity, significantly outperforming the positive control 5-FU across various cancer cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Anticonvulsant Activity

Further research has delved into the anticonvulsant properties of quinazoline derivatives. For example, a study on the molecular docking and anticonvulsant activity of newly synthesized quinazoline derivatives revealed that specific compounds displayed significant protection against convulsions induced by pentylenetetrazole, with some showing a remarkable 100% protection rate (Abuelizz et al., 2017).

Chemical Stability and Cytotoxic Properties

The synthesis, structure, chemical stability, and cytotoxic properties of quinoline derivatives have also been extensively studied, highlighting the potential of these compounds in cancer treatment. Certain derivatives have demonstrated pronounced cancer cell growth inhibitory effects, with IC50 values that suggest strong anticancer activities (Korcz et al., 2018).

Novel Synthesis Methods

Innovative synthesis methods have been developed to facilitate the production of these compounds, such as the use of DDQ in mechanochemical C–N coupling reactions, offering a solvent-free, efficient route to 1,2-disubstituted benzimidazoles and quinazolin-4(3H)-ones (Bera et al., 2022).

Properties

IUPAC Name |

N-(2-benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c25-19(22-12-14-28-15-16-7-2-1-3-8-16)11-6-13-24-20(26)17-9-4-5-10-18(17)23-21(24)27/h1-5,7-10H,6,11-15H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOPWHLFOKLTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)

![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)

![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)